molecular formula C11H7BrO3 B2592617 5-(3-Bromophenyl)furan-2-carboxylic acid CAS No. 54022-98-9

5-(3-Bromophenyl)furan-2-carboxylic acid

Cat. No.: B2592617
CAS No.: 54022-98-9
M. Wt: 267.078
InChI Key: ZUZJDYMSVLVAQW-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromophenyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)furan-2-carboxylic acid typically involves the bromination of a phenylfuran precursor followed by carboxylation. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran reacts with 3-bromophenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted phenylfuran derivatives.

Scientific Research Applications

5-(3-Bromophenyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-(3-Bromophenyl)furan-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s ability to bind to certain molecular targets, while the furan ring can participate in electron delocalization, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)furan-2-carboxylic acid
  • 5-(4-Chlorophenyl)furan-2-carboxylic acid
  • 5-(4-Fluorophenyl)furan-2-carboxylic acid

Comparison:

Properties

IUPAC Name

5-(3-bromophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZJDYMSVLVAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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